![molecular formula C18H20N4 B242322 N-cyclopentyl-6-methyl-2-(2-pyridinyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B242322.png)
N-cyclopentyl-6-methyl-2-(2-pyridinyl)imidazo[1,2-a]pyridin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopentyl-6-methyl-2-(2-pyridinyl)imidazo[1,2-a]pyridin-3-amine: is a complex organic compound with a fused bicyclic structure. This compound belongs to the class of imidazo[1,2-a]pyridines, which are known for their wide range of applications in medicinal chemistry and material science . The unique structure of this compound makes it a valuable target for synthetic chemists and researchers.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-6-methyl-2-(2-pyridinyl)imidazo[1,2-a]pyridin-3-amine typically involves the use of α-bromoketones and 2-aminopyridines as starting materials. The reaction conditions can be controlled to yield either N-(pyridin-2-yl)amides or 3-bromoimidazo[1,2-a]pyridines . For instance, using toluene as a solvent and promoting C–C bond cleavage with iodine (I2) and tert-butyl hydroperoxide (TBHP) can yield N-(pyridin-2-yl)amides under mild and metal-free conditions . Alternatively, using ethyl acetate as a solvent and adding only TBHP can promote one-pot tandem cyclization/bromination to form 3-bromoimidazo[1,2-a]pyridines .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
化学反応の分析
Types of Reactions: N-cyclopentyl-6-methyl-2-(2-pyridinyl)imidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
科学的研究の応用
Chemistry: N-cyclopentyl-6-methyl-2-(2-pyridinyl)imidazo[1,2-a]pyridin-3-amine is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is studied for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. It is used in the design of new drugs targeting specific biological pathways .
Medicine: Its imidazo[1,2-a]pyridine scaffold is known for its activity against various diseases .
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved stability or reactivity .
作用機序
The mechanism of action of N-cyclopentyl-6-methyl-2-(2-pyridinyl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets. The compound’s imidazo[1,2-a]pyridine scaffold allows it to bind to enzymes or receptors, modulating their activity. This binding can lead to the activation or inhibition of specific biological pathways, resulting in therapeutic effects .
類似化合物との比較
- N-(pyridin-2-yl)amides
- 3-bromoimidazo[1,2-a]pyridines
- tert-butyl (2-(4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazin-1-yl)-2-oxoethyl) (4-aminobutyl)carbamate
Uniqueness: N-cyclopentyl-6-methyl-2-(2-pyridinyl)imidazo[1,2-a]pyridin-3-amine is unique due to its specific cyclopentyl and methyl substitutions, which can influence its chemical reactivity and biological activity. These structural features may enhance its binding affinity to specific molecular targets, making it a valuable compound for drug discovery and development .
特性
分子式 |
C18H20N4 |
|---|---|
分子量 |
292.4 g/mol |
IUPAC名 |
N-cyclopentyl-6-methyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C18H20N4/c1-13-9-10-16-21-17(15-8-4-5-11-19-15)18(22(16)12-13)20-14-6-2-3-7-14/h4-5,8-12,14,20H,2-3,6-7H2,1H3 |
InChIキー |
DEKOYSAXLHNHNE-UHFFFAOYSA-N |
SMILES |
CC1=CN2C(=NC(=C2NC3CCCC3)C4=CC=CC=N4)C=C1 |
正規SMILES |
CC1=CN2C(=NC(=C2NC3CCCC3)C4=CC=CC=N4)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


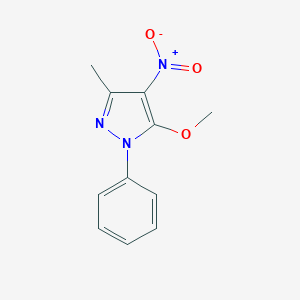

![11-(2-methoxyphenyl)-14-oxa-3,10,12-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),2,4,6,8,11,15,17,19-nonaene](/img/structure/B242244.png)
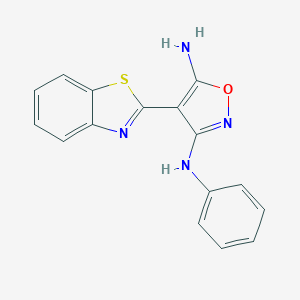
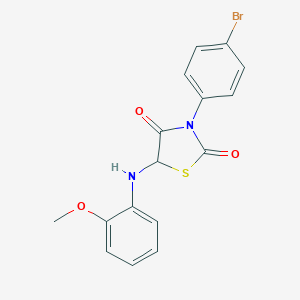
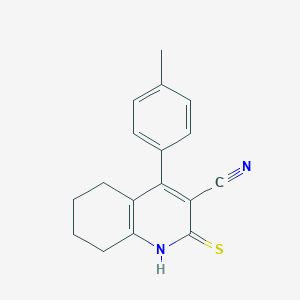
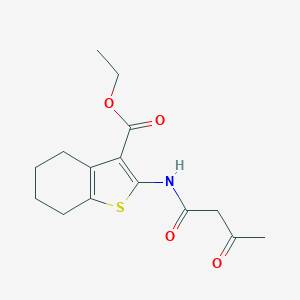
![1-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B242265.png)
![1-[(4-Methylphenyl)sulfonyl]-1,2,3,4-tetrahydro-2-quinoxalinecarboxamide](/img/structure/B242266.png)
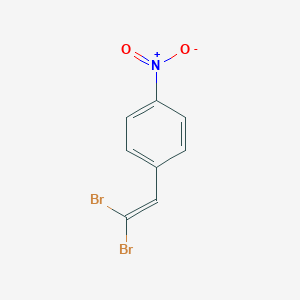
![Furan-2-yl-(7-methylpyrazolo[5,1-c][1,2,4]triazin-3-yl)methanone](/img/structure/B242274.png)
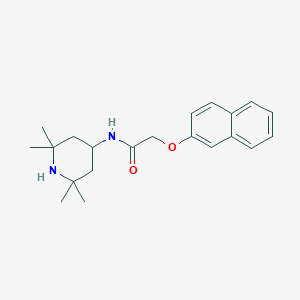
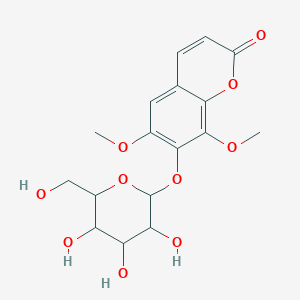
![N-methyl-N-[1-(2-toluidinocarbonyl)cyclohexyl]-1H-pyrazole-3-carboxamide](/img/structure/B242310.png)
